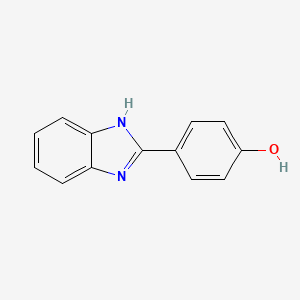
4-(1H-benzimidazol-2-yl)phenol
Cat. No. B1298088
Key on ui cas rn:
6504-13-8
M. Wt: 210.23 g/mol
InChI Key: REOGMBVECOGANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04714762
Procedure details


A mixture of 324 g (0.3 mol) of o-phenylenediamine, 67.5 g (0.36 mol) of benzene carboximidoic acid, 4 hydroxy-, methyl ester hydrochloride and 450 ml of glacial acetic acid was stirred at reflux for two hours. After standing overnight at room temperature the hydrochloride salt of the benzimidazole was collected by filtration, washed with acetic acid, and finally ether. The hydrochloride salt of the product was suspended in 450 ml of dilute ammonium hydroxide, stirred for one hour at room temperature, and chilled briefly. The product was collected and the filter cake was treated with charcoal during recrystallization from a 2:1 water-alcohol mixture. Filtration gave 45.9 g (73%) of 4-(1H-benzimidazol-2-yl)phenol (mp 286°-289° C.) and a second crop of 2.8 g on standing.


[Compound]
Name
methyl ester hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Yield
73%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[C:9]1([C:15](=N)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(O)(=[O:20])C>>[NH:7]1[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[N:8]=[C:15]1[C:9]1[CH:14]=[CH:13][C:12]([OH:20])=[CH:11][CH:10]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
324 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
|
Name
|
|
|
Quantity
|
67.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(O)=N
|
[Compound]
|
Name
|
methyl ester hydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for two hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the hydrochloride salt of the benzimidazole was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with acetic acid, and finally ether
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for one hour at room temperature
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
chilled briefly
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was collected
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the filter cake was treated with charcoal during recrystallization from a 2:1 water-alcohol mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C(=NC2=C1C=CC=C2)C2=CC=C(C=C2)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 45.9 g | |
| YIELD: PERCENTYIELD | 73% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
